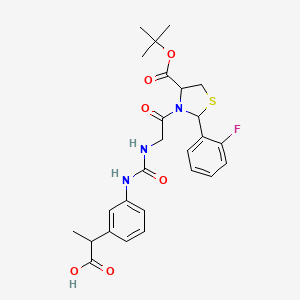![molecular formula C14H18O6 B14083991 [1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid CAS No. 6937-21-9](/img/structure/B14083991.png)
[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, 2-[2-(3,4-dimethoxyphenyl)-1-methylethyl]- is a chemical compound with a complex structure that includes a propanedioic acid backbone and a 3,4-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-[2-(3,4-dimethoxyphenyl)-1-methylethyl]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
Propanedioic acid, 2-[2-(3,4-dimethoxyphenyl)-1-methylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Propanedioic acid, 2-[2-(3,4-dimethoxyphenyl)-1-methylethyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of propanedioic acid, 2-[2-(3,4-dimethoxyphenyl)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a propionic acid backbone.
Propanedioic acid: Basic structure without the 3,4-dimethoxyphenyl group.
Uniqueness
Propanedioic acid, 2-[2-(3,4-dimethoxyphenyl)-1-methylethyl]- is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
6937-21-9 |
|---|---|
分子式 |
C14H18O6 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
2-[1-(3,4-dimethoxyphenyl)propan-2-yl]propanedioic acid |
InChI |
InChI=1S/C14H18O6/c1-8(12(13(15)16)14(17)18)6-9-4-5-10(19-2)11(7-9)20-3/h4-5,7-8,12H,6H2,1-3H3,(H,15,16)(H,17,18) |
InChI 键 |
FPDFGQUXIWNPIE-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


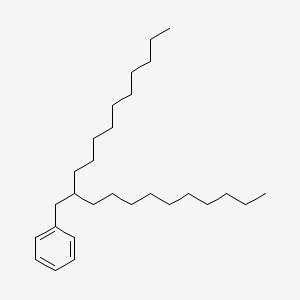
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)
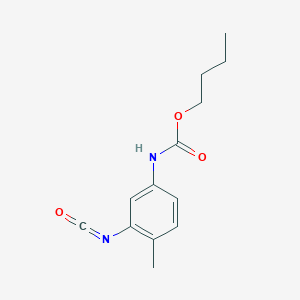
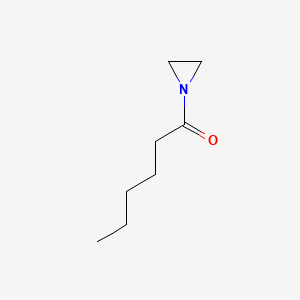
![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
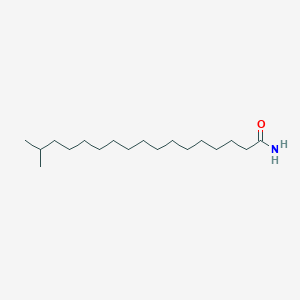
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)
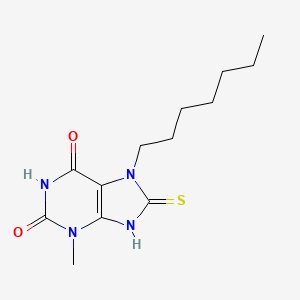

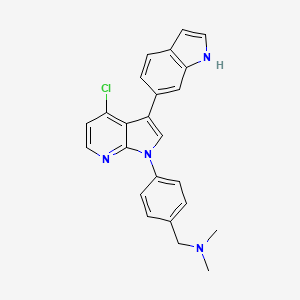

![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)
